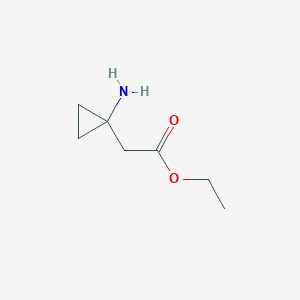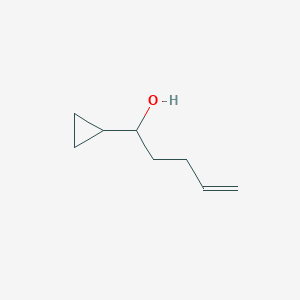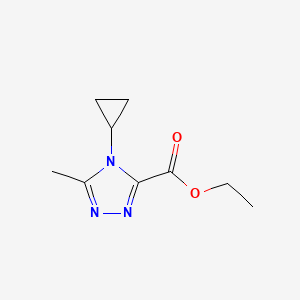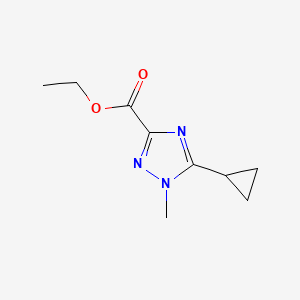
Ethyl 2-(1-aminocyclopropyl)acetate
説明
Ethyl 2-(1-aminocyclopropyl)acetate is a chemical compound with the molecular formula C7H13NO2 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H13NO2.ClH/c1-2-10-6(9)5-7(8)3-4-7;/h2-5,8H2,1H3;1H . This indicates that the molecule consists of a cyclopropyl group attached to an amino group and an ethyl acetate group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.65 . It is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Synthesis and Characterization
- Ethyl 2-(1-aminocyclopropyl)acetate is used in chemical synthesis. For example, it's involved in the Ugi four-component reaction to synthesize glycine ester derivatives, as demonstrated by Ganesh et al. (2017) who synthesized Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate through this process (Ganesh et al., 2017).
Biological Evaluation and Enzyme Inhibition 2. Cyclopropyl derivatives like this compound have shown effectiveness as enzyme inhibitors. Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety and found them to be effective inhibitors of certain enzymes, highlighting the compound's potential in biochemical applications (Boztaş et al., 2019).
Role in Ethylene Biosynthesis and Plant Growth 3. This compound is closely related to 1-Aminocyclopropane 1-Carboxylic Acid (ACC), a precursor of ethylene in plants. Research by Polko and Kieber (2019) highlights ACC's role as an ethylene-independent growth regulator in plants, suggesting potential agricultural applications (Polko & Kieber, 2019).
Stress Mitigation in Plants 4. A related study by Tiwari et al. (2018) focuses on ACC deaminase producing rhizobacteria that degrade ACC, thereby reducing stress ethylene in host plants. This research can inform agricultural strategies to enhance plant resilience to stress (Tiwari et al., 2018).
Catalysis and Polymer Chemistry 5. The compound has been used in polymer chemistry, as shown by Pang et al. (2003) who used a derivative, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, for oligomerization using horseradish peroxidase as a catalyst (Pang, Ritter, & Tabatabai, 2003).
Agricultural Applications and Ethylene Transport 6. The transport and regulation of ACC, a compound related to this compound, play significant roles in plant development and stress responses. Vanderstraeten and Van Der Straeten (2017) provide insights into the transport of ACC in plants, which could influence agricultural practices (Vanderstraeten & Van Der Straeten, 2017).
特性
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)5-7(8)3-4-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDMECKJKSZYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211516-88-9 | |
| Record name | Ethyl 2-(1-aminocyclopropyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















